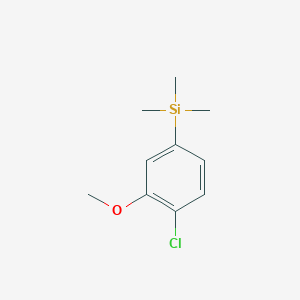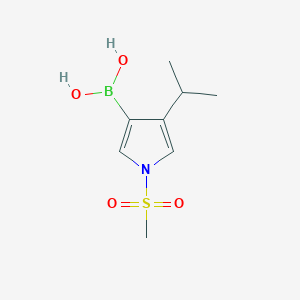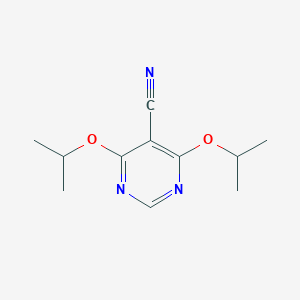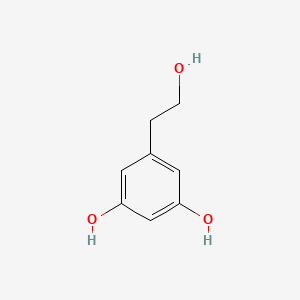
2-Chloro-5-(trimethylsilyl)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(trimethylsilyl)anisole is an organic compound that belongs to the class of anisoles, which are derivatives of methoxybenzene. This compound is characterized by the presence of a chlorine atom at the second position and a trimethylsilyl group at the fifth position on the anisole ring. It is a colorless liquid that is primarily used in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trimethylsilyl)anisole can be synthesized through several methods. One common approach involves the chlorination of 5-(trimethylsilyl)anisole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-chloroanisole is coupled with trimethylsilylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.
化学反応の分析
Types of Reactions
2-Chloro-5-(trimethylsilyl)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form 2-chloro-5-(trimethylsilyl)phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include phenolic compounds and other reduced derivatives.
科学的研究の応用
2-Chloro-5-(trimethylsilyl)anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 2-Chloro-5-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors. The chlorine atom can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
類似化合物との比較
Similar Compounds
2-Chloroanisole: Lacks the trimethylsilyl group, making it less lipophilic and less reactive in certain chemical reactions.
5-(Trimethylsilyl)anisole: Lacks the chlorine atom, resulting in different reactivity and applications.
2,4-Dichloroanisole: Contains an additional chlorine atom, leading to different chemical properties and uses.
Uniqueness
2-Chloro-5-(trimethylsilyl)anisole is unique due to the presence of both the chlorine atom and the trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and scientific research .
特性
分子式 |
C10H15ClOSi |
|---|---|
分子量 |
214.76 g/mol |
IUPAC名 |
(4-chloro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-10-7-8(13(2,3)4)5-6-9(10)11/h5-7H,1-4H3 |
InChIキー |
LBGYDDCMAAANGC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)






![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)





